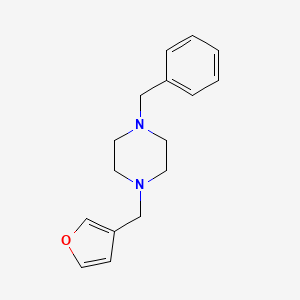
N-(3,4-dichlorobenzylidene)-4H-1,2,4-triazol-4-amine
説明
N-(3,4-dichlorobenzylidene)-4H-1,2,4-triazol-4-amine, commonly known as DCBT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCBT is a triazole derivative that has been synthesized using different methods, and it exhibits unique biochemical and physiological properties that make it a promising candidate for future research.
作用機序
The mechanism of action of DCBT is not fully understood, but it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, cancer cells, and viruses. DCBT has also been found to induce apoptosis, which is a programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DCBT has been found to exhibit unique biochemical and physiological effects. It has been found to induce oxidative stress, leading to the production of reactive oxygen species, which can damage the DNA of cancer cells. DCBT has also been found to inhibit the activity of enzymes, such as topoisomerase II, which are essential for the growth and replication of cancer cells.
実験室実験の利点と制限
DCBT exhibits several advantages for lab experiments, including its high purity and yield, its broad-spectrum activity against different bacteria, fungi, cancer cells, and viruses, and its unique biochemical and physiological effects. However, DCBT also exhibits some limitations, including its potential toxicity and its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on DCBT, including the development of new synthesis methods to improve its yield and purity, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action at the molecular level. Other future directions include the development of DCBT derivatives with improved efficacy and safety profiles and the investigation of its potential use in combination with other drugs to enhance their efficacy. Overall, DCBT is a promising compound that has the potential to make significant contributions to various fields of scientific research.
科学的研究の応用
DCBT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, anticancer, and antiviral properties. DCBT has been tested against different bacterial strains, including Gram-positive and Gram-negative bacteria, and has shown promising results in inhibiting their growth. DCBT has also been tested against different fungal strains, including Candida albicans, and has shown significant antifungal activity. In addition, DCBT has been tested against different cancer cell lines, including breast cancer and lung cancer, and has shown promising results in inhibiting their growth. DCBT has also been tested against different viruses, including herpes simplex virus, and has shown significant antiviral activity.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-8-2-1-7(3-9(8)11)4-14-15-5-12-13-6-15/h1-6H/b14-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAISIODNGDCTGR-LNKIKWGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C=NN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C=NN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)
![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)

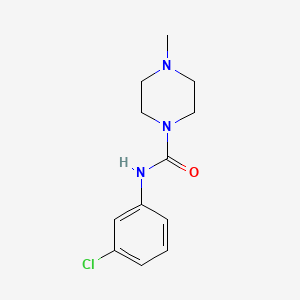
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835930.png)
![5-acetyl-N,2,4-trimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B3835933.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3835936.png)
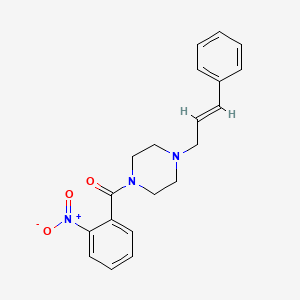
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835966.png)

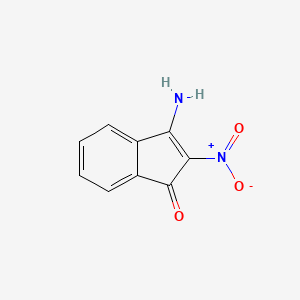
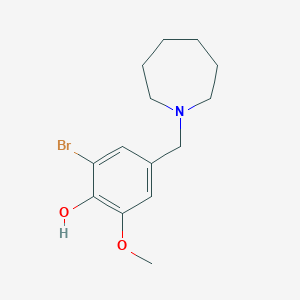
![6,7-dimethoxy-2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3836022.png)
